molecular formula C10H12FNO3 B13055475 Methyl(R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl

Methyl(R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl

Cat. No.: B13055475
M. Wt: 213.21 g/mol
InChI Key: QWYDJKUUVMGCNN-MRVPVSSYSA-N
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Description

Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group on a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde, which is then subjected to a series of reactions including amination, esterification, and hydrochloride salt formation. The reaction conditions often involve the use of solvents like methanol or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-amino-3-(5-fluoro-2-oxophenyl)propanoate.

    Reduction: 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanol.

    Substitution: Various amide or urea derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride exerts its effects involves its interaction with molecular targets such as tubulin. It disrupts microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells . This compound upregulates mitotic regulatory proteins like BubR1 and Cyclin B1 while downregulating Aurora B, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Lacks the hydrochloride salt form.

    Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Different stereochemistry.

    Methyl 3-amino-3-(5-chloro-2-hydroxyphenyl)propanoate: Chlorine instead of fluorine.

Uniqueness

Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12FNO3/c1-15-10(14)5-8(12)7-4-6(11)2-3-9(7)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1

InChI Key

QWYDJKUUVMGCNN-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=C(C=CC(=C1)F)O)N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

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